molecular formula C15H12N2OS B5350027 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole

5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5350027
M. Wt: 268.3 g/mol
InChI Key: AKGUFFUYFWEFJV-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the methylsulfanyl and phenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-16-14(17-18-15)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUFFUYFWEFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-(methylsulfanyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phenyl isocyanate to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the methylsulfanyl group in 5-[2-(Methylsulfanyl)phenyl]-3-phenyl-1,2,4-oxadiazole imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other oxadiazole derivatives and allows for specific applications in various fields .

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